2-[(2-Aminopropyl)sulfanyl]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-pyrimidin-2-ylsulfanylpropan-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-6(8)5-11-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |
InChI Key |
VKROJXFDXLCVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=NC=CC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Aminopropyl Sulfanyl Pyrimidine and Analogous Pyrimidine Systems
General Synthetic Strategies for Pyrimidine (B1678525) Derivatives
The principal approach to pyrimidine synthesis involves the cyclization of a three-carbon component (β-dicarbonyl compounds or their equivalents) with an N-C-N fragment, such as amidines, ureas, or guanidines. wikipedia.org These foundational methods have been expanded upon with the development of multicomponent and domino reactions, offering increased efficiency and molecular diversity. mdpi.comorganic-chemistry.org
Cyclocondensation Reactions in Pyrimidine Synthesis
Cyclocondensation reactions are the most common and versatile methods for constructing the pyrimidine ring. nih.gov These reactions involve the formation of two new bonds to close the heterocyclic ring and can be categorized based on the number of atoms contributed by each reactant to the final ring system.
In a [3+3] cyclization approach, two three-atom fragments combine to form the six-membered pyrimidine ring. mdpi.com For instance, 3-ethoxycyclobutanones can act as 1,3-dicarbonyl surrogates, reacting with amidines in a Lewis-acid-promoted [3+3] annulation to yield substituted pyrimidine derivatives. mdpi.com Another example involves the reaction of fluorinated acetoacetates and malononitrile (B47326) with various amidines, often facilitated by microwave assistance, to produce fluoroalkyl pyrimidines. mdpi.com
| Reactant A (3-atom fragment) | Reactant B (3-atom fragment) | Conditions | Product |
| 3-Ethoxycyclobutanone | Amidine | Lewis Acid | Substituted Pyrimidine |
| Fluorinated Acetoacetate (B1235776)/Malononitrile | Amidine | Microwave | Fluoroalkyl Pyrimidine |
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the synthesis of six-membered rings, including pyrimidines. rsc.org In an inverse-electron-demand Diels-Alder reaction, an electron-deficient diene reacts with an electron-rich dienophile. mdpi.com For pyrimidine synthesis, this can involve the reaction of a 1,2,4-triazine (B1199460) with an enamine or ynamine, followed by the elimination of a small molecule to afford the aromatic pyrimidine ring. Another approach utilizes cationic dienes, such as diazapentadienium iodide, which react with glycosyl isothiocyanates in a [4+2] cycloaddition to form pyrimidine nucleoside analogues. acs.org Additionally, copper-catalyzed tandem reactions of trichloroacetonitrile, sulfonyl azides, and terminal alkynes can lead to multifunctionalized pyrimidines through a [4+2] condensation of intermediate species. mdpi.com
| Diene (4-atom fragment) | Dienophile (2-atom fragment) | Reaction Type | Product |
| 1,2,4-Triazine | Enamine/Ynamine | Inverse-electron-demand Diels-Alder | Substituted Pyrimidine |
| Diazapentadienium Iodide | Glycosyl Isothiocyanate | [4+2] Cycloaddition | Pyrimidine Nucleoside Analogue |
| In situ generated diene from trichloroacetonitrile/sulfonyl azide/alkyne | Intermediate from reactants | Copper-catalyzed tandem reaction | Multifunctionalized Pyrimidine |
The [5+1] annulation strategy involves the reaction of a five-atom component with a single-atom component to form the pyrimidine ring. nih.gov A notable example is the reaction of enamidines with N,N-dimethylformamide dialkyl acetals or orthoesters, which serve as the C1 unit. nih.gov This method can be performed under catalyst- and solvent-free conditions or with catalytic amounts of a Lewis acid like ZnBr₂, leading to tri- and tetrasubstituted pyrimidine derivatives. nih.gov
| Reactant A (5-atom fragment) | Reactant B (1-atom fragment) | Conditions | Product |
| Enamidine | N,N-Dimethylformamide dialkyl acetal | Catalyst- and solvent-free | Tri-/Tetrasubstituted Pyrimidine |
| Enamidine | Orthoester | ZnBr₂ (catalytic) | Polysubstituted Pyrimidine |
Domino Reactions in the Formation of Pyrimidine Structures
Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular reactions where the subsequent transformation occurs at the functionality generated in the previous step. acs.org This approach offers high atom economy and can lead to complex molecular architectures in a single operation. For pyrimidine synthesis, a microwave-assisted domino Michael addition/cyclocondensation reaction between substituted thioureas and acetylenecarboxylates has been developed to produce sulfur-functionalized pyrimidinones. mdpi.com Copper-catalyzed domino reactions of 6-aminouracils with 2-bromobenzaldehydes or 2-bromobenzyl bromides provide a one-pot strategy for synthesizing pyrimidine-fused quinolines through C-C and C-N bond formation. acs.orgacs.org
| Starting Materials | Reaction Type | Key Features | Product |
| Substituted Thiourea (B124793), Acetylenecarboxylate | Domino Michael addition/cyclocondensation | Microwave-assisted | Sulfur-functionalized Pyrimidinone |
| 6-Aminouracil, 2-Bromobenzaldehyde/2-Bromobenzyl bromide | Copper-catalyzed domino reaction | One-pot C-C and C-N bond formation | Pyrimidine-fused Quinoline |
Specific Approaches for Introducing the Sulfanyl (B85325) (Thioether) Moiety at the Pyrimidine 2-Position
The introduction of a sulfanyl (thioether) group at the 2-position of the pyrimidine ring is a crucial step in the synthesis of 2-[(2-Aminopropyl)sulfanyl]pyrimidine. This can be achieved either by constructing the pyrimidine ring with the sulfur atom already in place or by post-synthetic modification of a pre-formed pyrimidine.
A common strategy involves the condensation of a β-dicarbonyl compound with a thiourea derivative. For example, the reaction of ethyl acetoacetate with thiourea yields 2-thio-6-methyluracil. wikipedia.org The resulting 2-thioxopyrimidine can then be S-alkylated to introduce the desired thioether.
Alternatively, S-alkylisothioureas can be directly condensed with β-ketoesters. rsc.orgnih.gov This one-pot, two-stage base/acid-mediated reaction provides a convenient route to 4-pyrimidone-2-thioethers with good to excellent yields and broad functional group compatibility. rsc.orgnih.govresearchgate.net This method avoids the potential for overalkylation that can occur when alkylating a 2-thioxopyrimidine. nih.gov
Another powerful method for introducing substituents at the 2-position of the pyrimidine ring is through nucleophilic aromatic substitution (SNAr). A pyrimidine ring bearing a suitable leaving group at the 2-position, such as a halogen or a sulfonyl group, can react with a thiol to form the corresponding thioether. nih.govacs.org 2-Sulfonylpyrimidines, in particular, have been shown to be highly reactive towards thiols, allowing for selective protein arylation. nih.govacs.org This high reactivity suggests that the reaction of a 2-sulfonylpyrimidine with 2-aminopropane-1-thiol (B3045146) would be an effective method for the synthesis of this compound.
| Precursor | Reagent | Reaction Type | Product |
| 2-Thioxopyrimidine | Alkyl Halide | S-alkylation | 2-Alkylthiopyrimidine |
| β-Ketoester and S-Alkylisothiourea | Base/Acid | Condensation | 4-Pyrimidone-2-thioether |
| 2-Halopyrimidine | Thiol | Nucleophilic Aromatic Substitution (SNAr) | 2-Alkylthiopyrimidine |
| 2-Sulfonylpyrimidine | Thiol | Nucleophilic Aromatic Substitution (SNAr) | 2-Alkylthiopyrimidine |
Based on these established methodologies, a plausible synthetic route to this compound would involve the reaction of a 2-halopyrimidine or a 2-sulfonylpyrimidine with 2-aminopropane-1-thiol. The amino group in 2-aminopropane-1-thiol would likely require protection prior to the SNAr reaction to prevent side reactions, followed by a deprotection step to yield the final product.
Alkylation of 2-Mercaptopyrimidine (B73435) Intermediates
A prevalent and direct method for synthesizing 2-(alkylthio)pyrimidines involves the S-alkylation of 2-mercaptopyrimidine (also known as pyrimidine-2-thiol). This nucleophilic substitution reaction takes advantage of the acidic nature of the thiol proton, which can be readily removed by a base to form a highly nucleophilic thiolate anion. This anion then attacks an alkyl halide or a similar electrophilic species to form the desired thioether linkage. The general reaction is versatile, allowing for the introduction of a wide variety of alkyl groups onto the pyrimidine scaffold.
The reaction is typically carried out in a polar solvent in the presence of a base to deprotonate the thiol. The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydroxide, potassium carbonate, and sodium ethoxide.
To specifically synthesize this compound, the general alkylation strategy is adapted by using an aminopropyl electrophile. The synthesis commences with 2-mercaptopyrimidine, which is treated with a base such as sodium ethoxide in a solvent like ethanol (B145695) to generate the sodium salt of the pyrimidine-2-thiolate.
This nucleophilic thiolate is then reacted with a suitable 2-aminopropyl halide, for example, 2-aminopropyl chloride or bromide. Alternatively, other equivalents bearing a leaving group at the appropriate position, such as a tosylate, can be employed. The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the carbon bearing the leaving group, displacing it and forming the C-S bond. This step yields the target compound, this compound. The amino group on the alkylating agent is typically protected or the reaction is carried out under conditions that minimize its side reactions.
Condensation Reactions Involving Thiourea Derivatives
An alternative to modifying a pre-existing pyrimidine ring is to construct the ring itself with the desired sulfur functionality in place. This is commonly achieved through condensation reactions involving thiourea or its derivatives. nih.govrsc.org This approach is a cornerstone of pyrimidine synthesis and is particularly useful for creating 2-thiopyrimidine scaffolds. nih.govresearchgate.net
In a typical procedure, thiourea is condensed with a 1,3-dielectrophilic compound, such as a β-dicarbonyl compound (e.g., malondialdehyde or acetylacetone), an α,β-unsaturated ketone, or a β-ketoester. rsc.orgnih.gov The reaction is often catalyzed by an acid or a base. This cyclocondensation reaction forms the 3,4-dihydropyrimidin-2(1H)-thione ring system. Subsequent oxidation or modification can lead to the aromatic 2-mercaptopyrimidine ring, which can then be alkylated as described previously to yield compounds like this compound. This method provides a foundational route to the necessary 2-mercaptopyrimidine intermediate. nih.gov
| Reactants | Catalyst/Conditions | Product Type |
| Thiourea + β-Dicarbonyl Compound | Acid or Base | 2-Thioxodihydropyrimidine |
| Thiourea + α,β-Unsaturated Ketone | Base (e.g., KOH) | 2-Thioxotetrahydropyrimidine |
| S-Alkylisothiourea + β-Ketoester | Base then Acid | 4-Pyrimidone-2-thioether |
This table provides an interactive overview of common condensation reactions involving thiourea derivatives to form pyrimidine systems.
Utility of 2-Halo Pyrimidine Precursors
The use of 2-halopyrimidines, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine, offers another effective synthetic route. This method relies on a nucleophilic aromatic substitution (SNAr) reaction. The halogen atom at the C2 position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.
In this synthesis, a 2-halopyrimidine is treated with a sulfur-containing nucleophile, in this case, 2-aminopropane-1-thiol. The reaction is typically performed in the presence of a base, which deprotonates the thiol to form the more potent thiolate nucleophile. This thiolate then attacks the C2 position of the pyrimidine ring, displacing the halide ion and forming the desired this compound. mdpi.com This approach is advantageous as it allows for the late-stage introduction of the aminopropyl-sulfanyl moiety onto a pre-functionalized pyrimidine ring.
Chemical Characterization Techniques for Synthesized this compound Analogues
Following the synthesis of this compound or its analogues, a comprehensive suite of analytical techniques is employed to confirm the chemical structure, verify purity, and provide detailed molecular information. nih.govresearchgate.net These methods include various forms of spectroscopy and elemental analysis. nih.gov
Spectroscopic Analysis (e.g., IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine (–NH₂) typically appear as one or two bands in the region of 3300–3500 cm⁻¹. The C-H stretching of the pyrimidine ring and the alkyl chain are observed around 2900–3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to absorptions in the 1500–1650 cm⁻¹ region. researchgate.netresearchgate.net A C-S stretching band may also be observed, though it is often weak, in the 600–800 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov
¹H-NMR : The proton NMR spectrum would show distinct signals for each type of proton. The protons on the pyrimidine ring would appear in the aromatic region (typically δ 7.0–9.0 ppm). The protons of the aminopropyl side chain (–S–CH₂–CH(NH₂)–CH₃) would give characteristic signals in the aliphatic region (δ 1.0–4.0 ppm). For instance, the methyl (CH₃) group would likely appear as a doublet, coupled to the adjacent methine (CH) proton. The methylene (B1212753) (CH₂) and methine (CH) protons would appear as multiplets, and the amine (NH₂) protons would typically be a broad singlet. mdpi.comimist.machemicalbook.com
¹³C-NMR : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring would resonate at lower field (δ 150–170 ppm for carbons attached to nitrogen or sulfur). The carbons of the alkyl side chain would appear at higher field (δ 20–60 ppm). nih.govresearchgate.net
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. acs.orgsapub.orgiosrjournals.org The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Characteristic fragment ions would result from the cleavage of the C-S bond or fragmentation of the aminopropyl side chain. sapub.orgresearchgate.net
| Technique | Expected Data for this compound |
| IR (cm⁻¹) | 3300-3500 (N-H stretch), 2900-3100 (C-H stretch), 1500-1650 (C=N, C=C stretch) |
| ¹H-NMR (ppm) | ~8.5 (pyrimidine H-4, H-6), ~7.0 (pyrimidine H-5), ~3.0-3.5 (CH₂, CH), ~1.2 (CH₃), broad singlet (NH₂) |
| ¹³C-NMR (ppm) | ~160-170 (C-2, C-4, C-6), ~115-120 (C-5), ~20-50 (alkyl carbons) |
| Mass Spec (m/z) | Molecular ion peak (M⁺) at ~183.08, fragments from C-S bond cleavage and side-chain loss |
This interactive table summarizes the expected spectroscopic data for the characterization of this compound.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the purified compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₇H₁₁N₃S). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. imist.ma
Computational Chemistry Approaches in the Design and Analysis of Pyrimidine Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com It is widely used to understand how pyrimidine (B1678525) derivatives interact with biological targets such as enzymes and receptors. researchgate.net
Molecular docking simulations are instrumental in predicting how pyrimidine-based ligands fit into the binding sites of proteins. These simulations calculate the binding energy, which is a proxy for the binding affinity of the ligand to its target. For instance, docking studies on a series of 2-amino pyrimidines against Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR) have successfully predicted their binding affinities. researchgate.nettandfonline.com Similarly, novel pyrimidine derivatives have been docked against cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (BCL-2) to determine their binding energies and potential as anticancer agents. researchgate.netmdpi.com These studies help in prioritizing compounds for synthesis and biological evaluation based on their predicted potency. remedypublications.com
Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives
| Pyrimidine Derivative Class | Target Protein(s) | Key Findings |
| 2-Amino Pyrimidines | IGF1R, EGFR | Prediction of strong binding affinities, guiding selection of potential anti-cancer agents. researchgate.nettandfonline.com |
| Fused Pyrimidines | CDK-2, BCL-2 | Identification of ligands with low binding energy, suggesting strong interaction with the targets. researchgate.netmdpi.com |
| Pyrimidine Hybrids | SARS-CoV-2 Main Protease (Mpro) | Determination of binding modes against significant viral targets to create anti-SARS-CoV-2 agents. mdpi.com |
| Chalcone-based Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Correlation of binding energy with antioxidant activity. nih.gov |
| Aminopyrimidine Derivatives | Mer/c-Met Kinases | Understanding how modifications to the pyrimidine ring can introduce beneficial hydrophilic interactions. mdpi.com |
A significant outcome of molecular docking is the identification of key amino acid residues within the active site of an enzyme or the binding pocket of a receptor that interact with the pyrimidine ligand. science.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-target complex. researchgate.net For example, docking studies of pyrimidine derivatives into the active site of EGFR have revealed specific hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity. nih.gov The identification of these key residues provides a deeper understanding of the mechanism of action and can guide the design of new derivatives with improved affinity and selectivity. nih.govmdpi.com
Table 2: Key Interacting Residues for Pyrimidine Derivatives in Various Protein Targets
| Target Protein | Pyrimidine Derivative | Key Interacting Residues | Type of Interaction(s) |
| EGFR | 2-Anilino Pyrimidine | Met793 | Hydrogen Bond |
| CDK-2 | Thiazolo[4,5-d]pyrimidines | Gln131, Asp145 | Hydrogen Bond |
| BCL-2 | Fused Pyrimidines | Arg102, Asp105 | Hydrogen Bond, Hydrophobic |
| COX-2 | Pyrazolo[3,4-d]pyrimidines | Arg513, Tyr385 | Hydrogen Bond, Hydrophobic rsc.org |
| 1HCK | Chalcone-based Pyrimidines | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen Bond nih.gov |
Quantum Chemical Calculations in Pyrimidine Research
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational study of pyrimidine derivatives. jchemrev.com These methods provide detailed information about the electronic structure and properties of molecules. jchemrev.com
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. epstem.net In the context of pyrimidine research, DFT is employed to calculate a variety of molecular properties that are crucial for understanding their reactivity and stability. plu.mxijcce.ac.ir These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netepstem.net The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. epstem.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. epstem.net DFT calculations have been used to determine these parameters for various substituted pyrimidines, offering insights into their electronic characteristics. epstem.netsamipubco.com
Table 3: Molecular Properties of Pyrimidine Derivatives Estimated by DFT
| Property | Description | Significance in Pyrimidine Research |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability of the molecule to donate electrons. ijcce.ac.ir |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability of the molecule to accept electrons. ijcce.ac.ir |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. epstem.net |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. jchemrev.com |
| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around the molecule. | Helps in identifying sites for electrophilic and nucleophilic attack. |
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. science.org.ge By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. researchgate.netnih.gov This allows for the determination of activation energies and reaction energies, providing a deeper understanding of the reaction's feasibility and kinetics. science.org.ge For example, DFT has been used to model the multi-component synthesis of pyrimidines, identifying the key intermediates and transition states involved in the C-C and C-N bond-forming steps. nano-ntp.com Such studies are invaluable for optimizing reaction conditions and developing new synthetic routes. rsc.org
The properties and reactivity of the pyrimidine ring can be significantly altered by the presence of different substituents. csu.edu.au Computational methods are employed to systematically evaluate the steric and electronic effects of these substituents. mdpi.com For instance, an investigation into the electrophilic nitrosation of 4,6-disubstituted pyrimidines revealed a complex interplay between the electronic nature of the substituents and the reactivity of the pyrimidine core. csu.edu.au The size and electronegativity of substituents can influence the molecule's conformation and its ability to interact with biological targets. acs.org DFT calculations can quantify these effects by analyzing changes in the electron density distribution and molecular geometry upon substitution. mdpi.com This information is critical for structure-activity relationship (SAR) studies, where the goal is to understand how changes in a molecule's structure affect its biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR studies are critical for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net These models are built by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties and relating them to experimental activity data through statistical methods. nih.gov
Two-dimensional QSAR (2D-QSAR) models utilize descriptors derived from the 2D representation of a molecule. These descriptors include topological, constitutional, and electronic parameters that capture information about atom connectivity, molecular size, and charge distribution. For a series of pyrimidine analogs, these descriptors can be correlated with biological activities, such as enzyme inhibition or receptor binding affinity, using statistical techniques like Multiple Linear Regression (MLR). researchgate.netresearchgate.net
In a typical 2D-QSAR study on pyrimidine derivatives, a dataset of compounds with known activities is compiled. researchgate.net Various descriptors are then calculated for each molecule. A statistically significant model is developed to predict the activity of new compounds based on their structural features. For instance, a 2D-QSAR model for nih.govthieme-connect.comresearchgate.nettriazolo[1,5-a]pyrimidines with anticancer activity showed a high correlation coefficient (R² = 0.78), indicating a reliable relationship between the structural descriptors and the observed activity. imist.ma Such models are valuable for screening virtual libraries of pyrimidine compounds to identify potential leads. nih.gov
Table 1: Common 2D Descriptors in QSAR Studies of Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Descriptor Category | Specific Descriptor Example | Information Encoded | Potential Influence on Activity |
|---|---|---|---|
| Topological | Zagreb Index | Molecular branching and complexity | Steric hindrance at the binding site |
| Constitutional | Molecular Weight | Size and bulk of the molecule | Membrane permeability and diffusion |
| Electronic | Molar Refractivity | Molar polarizability of the molecule | Van der Waals and dispersion forces |
| Quantum Chemical | Dipole Moment | Polarity and charge distribution | Electrostatic interactions with the receptor |
Three-dimensional QSAR (3D-QSAR) methods extend the analysis to the 3D structure of molecules, providing a more detailed understanding of the structure-activity relationship. thieme-connect.com These techniques rely on the principle that a molecule's biological activity is determined by its 3D shape and the nature of its interaction fields. thieme-connect.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. mdpi.com
CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides additional fields for hydrophobicity, hydrogen bond donors, and acceptors. thieme-connect.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.comresearchgate.net For example, in a study of diarylpyrimidine (DAPY) analogs as HIV-1 inhibitors, CoMFA and CoMSIA models were developed with high predictive ability (q² = 0.679 and 0.734, respectively). mdpi.comnih.gov These models revealed that bulky substituents in certain regions and electronegative groups in others were crucial for activity, providing clear guidance for the design of more potent inhibitors. mdpi.comnih.gov
Table 2: Comparison of CoMFA and CoMSIA Techniques This table is interactive. You can sort and filter the data.
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |
|---|---|---|
| Primary Fields | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
| Field Calculation | Lennard-Jones and Coulombic potentials | Gaussian-type distance dependence |
| Key Advantage | Simpler and faster to compute | Provides a more detailed and interpretable map of property fields |
| Typical Output | 3D contour maps showing favorable/unfavorable steric and electrostatic regions | 3D contour maps for five different physicochemical properties |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like 2-[(2-Aminopropyl)sulfanyl]pyrimidine, MD simulations can provide critical insights into its dynamic behavior, conformational flexibility, and interactions with biological targets at an atomic level of detail.
The biological activity of a molecule is often dictated by its 3D conformation. The (2-Aminopropyl)sulfanyl side chain of this compound is flexible due to several rotatable single bonds. MD simulations can explore the conformational space of this side chain, identifying low-energy, stable conformations that are likely to be biologically relevant. nih.gov The pyrimidine ring itself also possesses a degree of conformational flexibility, which can influence how the molecule presents its side chains for interaction. researchgate.net
Understanding the preferred conformations is crucial, as receptor binding sites are specific 3D environments. A ligand must adopt a suitable conformation to fit within the binding pocket and form key interactions. Studies have shown that even for a single protein target, multiple side-chain conformations in the binding pocket can exist, and considering this flexibility is essential for accurate drug design. nih.gov Analysis of side-chain dihedral angles throughout an MD simulation can reveal the most populated conformational states and the energy barriers between them. psu.edu
MD simulations are particularly valuable for studying the dynamic process of a ligand binding to its receptor. By simulating the ligand-receptor complex in a solvated environment, researchers can observe the stability of the binding pose, identify key amino acid residues involved in the interaction, and quantify the strength of these interactions. nih.gov
For pyrimidine derivatives, MD simulations have been used to understand their binding modes with various protein targets, such as adenosine (B11128) receptors and kinases. nih.govmdpi.com These simulations can reveal crucial hydrogen bonds, hydrophobic contacts, and π-π stacking interactions that stabilize the complex. acs.org For instance, a simulation might show the amino group of the side chain of this compound acting as a hydrogen bond donor, while the pyrimidine ring engages in hydrophobic interactions within the receptor's binding pocket. The stability of these interactions over the course of the simulation, often measured by the root-mean-square deviation (RMSD) of the ligand, provides confidence in the predicted binding mode. nih.gov
Table 3: Key Interactions Analyzed in MD Simulations of Ligand-Receptor Complexes This table is interactive. You can sort and filter the data.
| Interaction Type | Description | Example with this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The terminal amino group (-NH2) or pyrimidine nitrogens interacting with receptor residues like Asp, Glu, or Ser. |
| Hydrophobic Contact | Interactions between nonpolar groups in an aqueous environment, driven by the hydrophobic effect. | The pyrimidine ring or the propyl chain interacting with nonpolar receptor residues like Val, Leu, or Ile. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyrimidine ring stacking with aromatic residues of the receptor, such as Phe, Tyr, or Trp. |
| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | The protonated amino group of the side chain forming an ionic bond with a negatively charged residue like Asp or Glu. |
Scaffold Hopping Strategies in Pyrimidine Design
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular backbones (scaffolds) that retain the biological activity of a known active compound. nih.gov The goal is to discover new chemotypes with improved properties, such as enhanced potency, better selectivity, more favorable ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. niper.gov.inbhsai.org The fundamental principle is to replace the core structure of a molecule while preserving the essential pharmacophoric features responsible for its biological activity. nih.gov
For a molecule like this compound, the pyrimidine ring serves as the central scaffold. A scaffold hopping approach would involve replacing this pyrimidine core with other heterocyclic systems that can maintain a similar spatial arrangement of the key interacting groups—in this case, the aminopropyl and sulfanyl (B85325) side chains. nih.gov For example, the pyrimidine scaffold could be replaced by other bioisosteric rings like pyridine, triazine, or even non-aromatic heterocycles. researchgate.net This strategy has been successfully employed to develop new aryl 2-amino pyrimidine analogs that inhibit biofilm formation in MRSA by replacing a 2-aminoimidazole scaffold. nih.gov Such modifications can lead to compounds that bind to the same biological target but possess distinct structural features, potentially overcoming limitations of the original scaffold. niper.gov.in
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways for Derivatization
The future development of 2-[(2-Aminopropyl)sulfanyl]pyrimidine as a lead compound is contingent on the ability to generate a diverse library of analogs. This necessitates the exploration of versatile and efficient synthetic strategies for its derivatization. Future research should focus on modifying both the pyrimidine (B1678525) core and the aminopropyl side chain.
One promising avenue involves the nucleophilic substitution reactions on the pyrimidine ring. While the starting compound has a sulfanyl (B85325) linkage at the C2 position, derivatization could be achieved by first synthesizing a halogenated pyrimidine precursor, such as 2-chloro- or 2-bromopyrimidine. These precursors can then react with a variety of sulfur-containing nucleophiles to introduce diversity in the side chain.
Furthermore, the primary amine of the aminopropyl group serves as a key handle for derivatization. Acylation, alkylation, and sulfonylation reactions can be employed to introduce a wide range of functional groups. For instance, reaction with various acyl chlorides or sulfonyl chlorides would yield a series of amides and sulfonamides, respectively. These modifications would allow for a systematic investigation of how changes in the side chain's polarity, size, and hydrogen-bonding capacity affect biological activity.
The development of one-pot or multi-component reactions would be highly advantageous for generating a library of derivatives in an efficient manner. nih.gov For example, a multi-component reaction involving a pyrimidine precursor, an amino-thiol, and a third variable component could rapidly generate a diverse set of complex molecules for screening.
Advanced SAR Studies and Targeted Analog Design
A systematic exploration of the Structure-Activity Relationships (SAR) is crucial for optimizing the biological activity of this compound. Future research should aim to delineate the structural requirements for potency and selectivity by synthesizing and evaluating a focused library of analogs.
Key areas for SAR investigation include:
Modification of the Aminopropyl Side Chain: The length of the alkyl chain, the position of the amino group, and the effect of stereochemistry at the chiral center should be investigated. For instance, analogs with aminomethyl, aminoethyl, and aminobutyl side chains could be synthesized to probe the optimal linker length.
Substitution on the Pyrimidine Ring: The introduction of various substituents at the C4, C5, and C6 positions of the pyrimidine ring could significantly influence biological activity. Electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic moieties, should be explored to understand their impact on target binding and pharmacokinetic properties.
Bioisosteric Replacement: The sulfur atom in the sulfanyl linker could be replaced with other bioisosteres, such as oxygen (ether linkage) or nitrogen (amino linkage), to assess the importance of the sulfur atom for activity. Similarly, the pyrimidine ring itself could be replaced with other heterocyclic scaffolds to explore broader chemical space.
The following table outlines a potential initial SAR study:
| Compound | R1 (Pyrimidine Position 4) | R2 (Side Chain Amine) | Linker Modification |
| Parent | H | -CH(CH3)CH2NH2 | -S- |
| Analog 1a | Cl | -CH(CH3)CH2NH2 | -S- |
| Analog 1b | OCH3 | -CH(CH3)CH2NH2 | -S- |
| Analog 2a | H | -CH2CH2CH2NH2 | -S- |
| Analog 2b | H | -CH(CH3)CH2NH-Ac | -S- |
| Analog 3 | H | -CH(CH3)CH2NH2 | -O- |
Deeper Elucidation of Molecular Mechanisms
Understanding the molecular mechanism of action is paramount for the rational design of more effective and safer therapeutic agents. Future research should focus on identifying the specific biological targets of this compound and its active analogs.
Initial studies could involve broad phenotypic screening across various cell lines to identify potential areas of biological activity, such as anticancer, antimicrobial, or anti-inflammatory effects, which are common for pyrimidine derivatives. rsc.orgjetir.org Once a promising activity is identified, target deconvolution studies can be initiated. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to isolate and identify the protein targets.
For example, if the compound exhibits anticancer activity, further studies could investigate its effect on key signaling pathways implicated in cancer, such as kinase signaling cascades or cell cycle regulation. nih.gov The pyrimidine scaffold is a known "privileged structure" for kinase inhibition, and it would be pertinent to screen a panel of kinases to identify potential targets. frontiersin.org Investigating whether the compound acts as a competitive or allosteric inhibitor would provide further mechanistic insights.
Application of Emerging Computational Techniques in Rational Design
Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. mdpi.com In the context of this compound, these techniques can be applied in several ways to guide future research.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the designed analogs with their biological activity. These models can then be used to prioritize the synthesis of compounds with the highest predicted potency.
Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a putative biological target. mdpi.comnih.gov This can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. This information can then be used to design new analogs with improved binding characteristics.
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore model can then be used to search virtual libraries of compounds to identify novel scaffolds that could be further developed.
The integration of these computational approaches with traditional synthetic and biological methods will be crucial for the efficient and rational design of novel therapeutics based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
